molecular formula C11H9F2NO3 B2890816 2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid CAS No. 866150-59-6

2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid

Cat. No.: B2890816
CAS No.: 866150-59-6
M. Wt: 241.194
InChI Key: FDIYXAWZVLZPIH-UHFFFAOYSA-N
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Description

2-[(3,5-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is an organic compound belonging to the class of anilides It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a difluorophenyl carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst like zinc or copper.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.

    Carbamoylation: The final step involves the formation of the carbamoyl group through the reaction of the intermediate with an isocyanate or a carbamoyl chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products:

    Oxidation: Cyclopropanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

2-[(3,5-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The difluorophenyl group is particularly important for binding affinity and specificity, while the cyclopropane ring can influence the compound’s stability and reactivity.

Comparison with Similar Compounds

  • 2-[(2,5-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
  • 2-[(3,4-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
  • 2-[(3,5-Dichlorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Comparison:

  • Uniqueness: The specific positioning of the fluorine atoms in 2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid can significantly affect its chemical properties and biological activity compared to other similar compounds.
  • Reactivity: The presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[(3,5-difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3/c12-5-1-6(13)3-7(2-5)14-10(15)8-4-9(8)11(16)17/h1-3,8-9H,4H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIYXAWZVLZPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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